Methyl (2S)-2-(methylamino)butanoate hydrochloride is a chemical compound with the molecular formula CHClNO and a CAS number of 136120-69-9. This compound is classified as an organic amine and is primarily recognized for its role in biological and chemical applications. It is often used as a non-ionic organic buffering agent in cell cultures, maintaining a pH range of 6 to 8.5, which is critical for various biochemical processes.
Methyl (2S)-2-(methylamino)butanoate hydrochloride can be sourced from various suppliers, including Sigma-Aldrich, VWR, and PubChem, which provide detailed information about its properties and applications. The compound falls under the classification of amino acid derivatives and is specifically categorized as a methylated amino acid due to the presence of both methyl and amino functional groups in its structure .
The synthesis of methyl (2S)-2-(methylamino)butanoate hydrochloride typically involves several steps:
Technical details regarding specific reaction conditions (temperature, solvent choice, reaction time) are crucial for optimizing yield and purity during synthesis.
The molecular structure of methyl (2S)-2-(methylamino)butanoate hydrochloride features a chiral center at the second carbon atom. The configuration is designated as (2S), indicating that it has a specific stereochemistry that can influence its biological activity.
The three-dimensional conformation can be analyzed using computational chemistry tools to predict interactions with biological targets.
Methyl (2S)-2-(methylamino)butanoate hydrochloride can participate in various chemical reactions:
Understanding these reactions is essential for its application in synthetic organic chemistry and biochemistry.
The mechanism of action for methyl (2S)-2-(methylamino)butanoate hydrochloride primarily revolves around its role as a buffering agent in biological systems. By maintaining pH levels within optimal ranges, it facilitates various enzymatic reactions essential for cellular metabolism. The presence of the amino group allows it to interact with other biomolecules, potentially influencing metabolic pathways .
Relevant analyses such as spectroscopic methods (NMR, IR) can provide further insights into its structural characteristics.
Methyl (2S)-2-(methylamino)butanoate hydrochloride has several scientific uses:
Enantioselective carbon-carbon bond formation constitutes a foundational strategy for constructing the chiral backbone of methyl (2S)-2-(methylamino)butanoate hydrochloride. Palladium-catalyzed asymmetric allylic amination reactions between N-methyl-2-butenamide and benzylamine derivatives deliver N-protected precursors with exceptional enantiocontrol. Employing Josiphos-type ligands (e.g., (R,S)-PPF-P⁺Bu₂) complexed with palladium acetate achieves enantiomeric excesses ≥96% under mild conditions (25°C, tetrahydrofuran solvent). This methodology establishes the stereogenic center prior to esterification, circumventing potential racemization during downstream processing [5] [6].
Chiral auxiliary approaches utilizing Oppolzer’s sultam or Evans’ oxazolidinones provide complementary routes. Glycine-derived auxiliaries undergo diastereoselective alkylation at the α-position using methyl iodide or ethyl bromide in the presence of titanium tetrachloride. Subsequent N-methylation and auxiliary cleavage affords enantiomerically enriched carboxylic acid intermediates. Critical to success is the chelation-controlled transition state, which directs alkyl halide approach from the si-face, achieving diastereoselectivities exceeding 20:1. Hydrogenolysis or hydrolytic auxiliary removal yields the free acid for esterification [6].
Table 2: Organometallic Catalytic Systems for Asymmetric Synthesis
Catalytic System | Ligand | Temperature | ee (%) | Key Advantage |
---|---|---|---|---|
Pd/Asymmetric Allylic | (R,S)-PPF-P⁺Bu₂ | 25°C | ≥96 | Direct C-N bond formation |
Ti-Mediated Alkylation | (S)-4-Benzyloxazolidinone | -78°C | >99 | Predictable stereocontrol |
Cu/Bisoxazoline | (S,S)-t-Bu-Box | 0°C | 94 | Air-stable catalyst complex |
Reaction engineering refinements include sub-stoichiometric catalyst loading (0.5-2 mol%) enabled by ligand acceleration effects and inert atmosphere protocols to prevent catalyst oxidation. Solvent optimization reveals dichloromethane maximizes enantioselectivity in titanium-mediated reactions, while dimethylformamide improves conversion rates in palladium catalysis. Implementing continuous hydrogenation with Adams’ catalyst (platinum oxide) facilitates efficient N-Cbz deprotection without epimerization, crucial for multistep sequences [5] [6].
Transitioning from batch to continuous manufacturing platforms addresses key limitations in producing methyl (2S)-2-(methylamino)butanoate hydrochloride, particularly thermal management during exothermic steps and mixing efficiency in multiphase reactions. Modular flow systems integrate cascade reaction sequences including esterification, N-demethylation, and salt formation within a unified platform. Immobilized acid catalysts (e.g., Amberlyst™-15 packed beds) enable esterification at 50°C with residence times under 15 minutes, achieving >95% conversion while eliminating aqueous workups. Downstream modules incorporate membrane-based separators for instantaneous hydrochloric acid quench and crystallization .
Advanced flow reactor designs incorporate silicon carbide microstructures for high thermal conductivity during hydrogenations. Ex-situ generated hydrogen gas mixes with substrate solution via multilamination micromixers, ensuring rapid mass transfer before entering catalyst-packed chambers (5% Pd/C). Operating at 80°C and 25 bar, full deprotection occurs within 90 seconds residence time, significantly reducing over-reduction byproducts compared to batch autoclaves. Integrated FTIR monitoring at each unit operation enables real-time adjustment of flow rates and temperatures, maintaining chiral purity >99.5% ee throughout the process [7].
Process intensification benefits manifest as 60% reduction in solvent consumption through countercurrent extraction and 90% smaller equipment footprint versus batch infrastructure. Telescoped synthesis achieves space-time yields of 2.5 kg·L⁻¹·day⁻¹ by eliminating intermediate isolations. The continuous crystallization module produces uniformly sized hydrochloride salt crystals (D₉₀ < 50 μm) with excellent filtration characteristics, directly meeting pharmaceutical specifications without milling [7].
Biocatalytic retrosynthetic strategies leverage ω-transaminases for installing the chiral amine functionality in methyl (2S)-2-(methylamino)butanoate hydrochloride precursors. Engineered transaminases (e.g., from Arthrobacter citreus) demonstrate exceptional activity toward 2-oxobutanoate methyl ester, utilizing S-methylamine as amine donor. Directed evolution campaigns have enhanced enzyme robustness in non-aqueous media, enabling reactions in 30% methanol/buffer mixtures at substrate loadings >100 g·L⁻¹. Immobilization on epoxy-functionalized methacrylate resins yields biocatalysts retaining >80% activity after 15 batch cycles [5] [6].
Cofactor recycling systems prove critical for economic viability. Coupled enzyme approaches employ glutamate dehydrogenase to regenerate the pyridoxal-5'-phosphate cofactor while consuming glucose as sacrificial reductant. Alternative whole-cell biocatalysis using recombinant Escherichia coli co-expressing transaminase and formate dehydrogenase achieves total turnover numbers exceeding 50,000 without exogenous cofactor addition. The intracellular environment provides natural protection against substrate-mediated enzyme inactivation [6] [8].
Reaction engineering optimizations focus on substrate feeding strategies to minimize transaminase inhibition by the ketone byproduct. Computer-controlled fed-batch addition maintains ketone concentrations below 5 mM while achieving final product titers of 145 g·L⁻¹. Integration with membrane-assisted separation allows continuous removal of inhibitory coproducts through nanofiltration membranes, extending catalyst lifetime. These enzymatic routes deliver the target compound with >99.5% ee and eliminate heavy metal residues inherent in chemocatalytic approaches, aligning with green chemistry principles for pharmaceutical manufacturing [5] [6] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1